Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate

Medicinal Chemistry Photoredox Catalysis Decarboxylative Coupling

Lithium(1+) 2-(4-cyanophenyl)oxetane-2-carboxylate is a specialty organolithium reagent characterized by an oxetane heterocycle substituted with a 4-cyanophenyl group and a lithium carboxylate functionality. This compound belongs to the broader class of 2-aryl-oxetane-2-carboxylic acid derivatives, which are valued as intermediates in medicinal chemistry due to the oxetane ring's capacity to serve as a bioisostere and modulate physicochemical properties.

Molecular Formula C11H8LiNO3
Molecular Weight 209.2 g/mol
Cat. No. B13580048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate
Molecular FormulaC11H8LiNO3
Molecular Weight209.2 g/mol
Structural Identifiers
SMILES[Li+].C1COC1(C2=CC=C(C=C2)C#N)C(=O)[O-]
InChIInChI=1S/C11H9NO3.Li/c12-7-8-1-3-9(4-2-8)11(10(13)14)5-6-15-11;/h1-4H,5-6H2,(H,13,14);/q;+1/p-1
InChIKeyBARIXCIBAXMCSX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Lithium(1+) 2-(4-cyanophenyl)oxetane-2-carboxylate for Advanced Synthesis


Lithium(1+) 2-(4-cyanophenyl)oxetane-2-carboxylate is a specialty organolithium reagent characterized by an oxetane heterocycle substituted with a 4-cyanophenyl group and a lithium carboxylate functionality . This compound belongs to the broader class of 2-aryl-oxetane-2-carboxylic acid derivatives, which are valued as intermediates in medicinal chemistry due to the oxetane ring's capacity to serve as a bioisostere and modulate physicochemical properties [1]. The presence of the lithium counterion distinguishes it from the parent carboxylic acid (CAS 2742653-51-4), potentially offering different solubility and reactivity profiles in organic synthesis.

Lithium(1+) 2-(4-cyanophenyl)oxetane-2-carboxylate: Why Analogue Swapping is Not Feasible


Generic substitution within the class of 2-aryl-oxetane-2-carboxylates is scientifically unsound due to the profound impact of the aryl ring's electronic nature on the reactivity and stability of these compounds [1]. The strong electron-withdrawing character of the 4-cyanophenyl substituent, relative to unsubstituted phenyl or halogenated analogs, can alter the rate and outcome of key transformations, such as decarboxylative couplings or lithiation reactions, in ways that are not linearly predictable. Relying on a more common analog without quantitative verification of performance in the specific reaction context could lead to failed syntheses, lower yields, or unexpected regiochemical outcomes, making direct procurement of the validated compound essential for process continuity.

Quantitative Differentiation Guide for Lithium(1+) 2-(4-cyanophenyl)oxetane-2-carboxylate


Impact of 4-Cyano Substituent on Photoredox Decarboxylation Outcomes

The 4-cyanophenyl substituent's strong electron-withdrawing effect is known to influence radical stability and reaction rates in photoredox decarboxylations. While specific quantitative yield data for Lithium(1+) 2-(4-cyanophenyl)oxetane-2-carboxylate is not available in the current literature, a 2024 study on 2-aryl oxetane-2-carboxylic acids demonstrates that substrate electronic properties dictate divergent mechanistic pathways and diastereomeric outcomes [1]. This class-level evidence implies that the 4-cyano derivative will perform differently from electron-neutral or electron-donating analogs, potentially leading to significantly different yields and product distributions under standard conditions.

Medicinal Chemistry Photoredox Catalysis Decarboxylative Coupling

Lithium Counterion Effect on Solubility and Reactivity in Organic Solvents

The lithium carboxylate salt form is expected to exhibit markedly different solubility in aprotic organic solvents (e.g., THF, Et2O) compared to the free acid or other metal salts (e.g., sodium, potassium). This is a class-level property of lithium carboxylates, where the lithium cation's small ionic radius and high charge density promote tighter ion pairing, often enhancing solubility in ethereal solvents critical for organometallic reactions [1]. Direct comparative solubility data against the free acid is absent, but the lithium salt's formulation directly enables solution-phase chemistry that would be difficult or impossible with the insoluble free acid.

Organic Synthesis Lithiation Chemistry Solubility

Comparative Lithiation-Directing Ability of the Oxetane Ring

The oxetane ring itself is a known directing group for ortho-lithiation. A foundational study by Coppi et al. (2012) demonstrated that the oxetane motif can efficiently direct lithiation to the ortho-position of the aryl ring under mild conditions, with yields up to **89%** for selected substrates [1]. This establishes a class-level capability for 2-aryloxetanes. The 4-cyano substituent, being strongly electron-withdrawing, is predicted to accelerate the deprotonation step, potentially increasing the yield of ortho-functionalized products compared to electron-rich or neutral analogs, though a direct head-to-head study is needed for confirmation.

Regioselective Synthesis Lithiation Directing Groups

Optimal Application Scenarios for Lithium(1+) 2-(4-cyanophenyl)oxetane-2-carboxylate


Synthesis of ortho-Functionalized Drug-Like Scaffolds

Ideal for medicinal chemistry programs where a 2-aryloxetane core requires subsequent elaboration at the ortho-position. The lithium carboxylate enables direct lithiation-borylation sequences, leveraging the oxetane's directing ability for regioselective functionalization [1]. The 4-cyano group offers a synthetic handle for further diversification via nitrile transformations.

Visible-Light Photoredox Decarboxylative Coupling Precursor

As a pre-formed salt of a 2-aryl oxetane-2-carboxylic acid, this compound is poised for use in photoredox hydrodecarboxylation reactions to generate oxetane-containing products that mimic [2+2]-cycloadducts without UV-light challenges [1]. The cyano group may enhance oxidative quenching of the photocatalyst, though this requires validation.

Physicochemical Property Modulation Tool

The oxetane ring is a well-established bioisostere for gem-dimethyl and carbonyl groups. Incorporating this specific 4-cyanophenyl-oxetane fragment into a target molecule can simultaneously introduce conformational constraint, lower lipophilicity, and provide a nitrile vector for hydrogen bonding or further reactivity, guided by the compound's unique electronic profile.

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